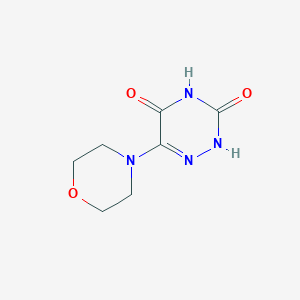
5-N-MORPHOLINO-6-AZAURACIL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
As-Triazine-3,5(2H,4H)-dione, 6-morpholino- is a heterocyclic compound that contains a triazine ring substituted with a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-MORPHOLINO-6-AZAURACIL typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
As-Triazine-3,5(2H,4H)-dione, 6-morpholino- can undergo various chemical reactions, including:
Substitution Reactions: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted triazine derivatives.
Oxidation: Oxidized triazine compounds.
Reduction: Reduced triazine derivatives.
Hydrolysis: Hydrolyzed triazine products.
Scientific Research Applications
As-Triazine-3,5(2H,4H)-dione, 6-morpholino- has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Agriculture: Possible application as a herbicide or pesticide.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-N-MORPHOLINO-6-AZAURACIL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. In agriculture, it may inhibit specific pathways in pests or weeds, leading to their control.
Comparison with Similar Compounds
Similar Compounds
Triazine-3,5(2H,4H)-dione: A parent compound without the morpholine substitution.
6-Chloro-Triazine-3,5(2H,4H)-dione: A similar compound with a chlorine substitution instead of morpholine.
6-Amino-Triazine-3,5(2H,4H)-dione: A compound with an amino group substitution.
Uniqueness
As-Triazine-3,5(2H,4H)-dione, 6-morpholino- is unique due to the presence of the morpholine group, which can impart specific chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential interactions with biological targets.
Properties
CAS No. |
4956-12-1 |
|---|---|
Molecular Formula |
C7H10N4O3 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
6-morpholin-4-yl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H10N4O3/c12-6-5(9-10-7(13)8-6)11-1-3-14-4-2-11/h1-4H2,(H2,8,10,12,13) |
InChI Key |
UTKHPCKCRAFBOP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NNC(=O)NC2=O |
Canonical SMILES |
C1COCCN1C2=NNC(=O)NC2=O |
Key on ui other cas no. |
4956-12-1 |
solubility |
26.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















